1-methyl(3,3,5,5-(2)H)piperidin-4-one
Description
1-Methyl(3,3,5,5-(²H))piperidin-4-one is a deuterated derivative of the piperidin-4-one scaffold, characterized by a methyl group at the 1-position and deuterium atoms replacing hydrogen at the 3,3,5,5-positions. Piperidin-4-one derivatives are widely studied for their anticancer, antimicrobial, and catalytic applications, with structural modifications (e.g., diarylidene substitutions, halogenation, or isotopic labeling) critically influencing their activity .
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
117.18 g/mol |
IUPAC Name |
3,3,5,5-tetradeuterio-1-methylpiperidin-4-one |
InChI |
InChI=1S/C6H11NO/c1-7-4-2-6(8)3-5-7/h2-5H2,1H3/i2D2,3D2 |
InChI Key |
HUUPVABNAQUEJW-RRVWJQJTSA-N |
Isomeric SMILES |
[2H]C1(CN(CC(C1=O)([2H])[2H])C)[2H] |
Canonical SMILES |
CN1CCC(=O)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl(3,3,5,5-(2)H)piperidin-4-one typically involves the hydrogenation of pyridine derivatives using nanocatalysts such as cobalt, ruthenium, and nickel . The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process. Another method involves the cyclization of appropriate precursors under controlled conditions to form the piperidine ring .
Industrial Production Methods
Industrial production of piperidine derivatives, including 1-methyl(3,3,5,5-(2)H)piperidin-4-one, often employs catalytic hydrogenation of pyridine over molybdenum disulfide catalysts . This method is preferred due to its efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-methyl(3,3,5,5-(2)H)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced piperidine derivatives .
Scientific Research Applications
1-methyl(3,3,5,5-(2)H)piperidin-4-one has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl(3,3,5,5-(2)H)piperidin-4-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in the piperidine ring can form hydrogen bonds and interact with various biological molecules, influencing their activity . This compound can modulate enzyme activity, receptor binding, and other cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-methyl(3,3,5,5-(²H))piperidin-4-one with key analogs, focusing on structural, physicochemical, and biological distinctions.
Key Observations :
- Diarylidene derivatives (e.g., EF24, EF25-(GSH)₂) prioritize aromatic substitutions for enhanced π-π stacking and target binding, whereas the deuterated analog focuses on pharmacokinetic optimization.
Physicochemical Properties
Key Observations :
- Deuteration may marginally reduce aqueous solubility compared to non-deuterated analogs but significantly enhances metabolic stability, a critical advantage in drug design .
- EF25-(GSH)₂ exemplifies how conjugation (e.g., glutathione) improves solubility and stability, contrasting with the deuterated compound’s focus on isotopic tuning .
Key Observations :
- The deuterated compound’s bioactivity remains understudied, but its design parallels EF24/EF25-(GSH)₂ in targeting oxidative stress pathways. Deuteration could mitigate rapid metabolism, a limitation of EF24 .
- Diarylidene derivatives (EF24, EF25-(GSH)₂) show superior potency due to aromatic interactions with cellular targets, while the deuterated analog may trade potency for sustained exposure .
Q & A
Q. How do control experiments validate the role of deuterium in modulating biological activity?
- Methodological Answer : Compare the deuterated compound with its non-deuterated analog in parallel assays (e.g., enzyme kinetics or cellular uptake studies). Use isotopologue-matched controls to isolate isotope-specific effects from structural variability. Replicate experiments across multiple cell lines or animal models to ensure reproducibility .
Q. What are the challenges in scaling up deuterated piperidinone synthesis while maintaining isotopic fidelity?
- Methodological Answer : Scale-up introduces heterogeneity in mixing and heat transfer, risking incomplete deuteration. Mitigate via flow chemistry with precise temperature/residence time control. Monitor batch consistency using inline PAT tools (e.g., Raman spectroscopy) and optimize solvent recovery to reduce costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
